molecular formula C11H20O4 B562263 Diethyl 2-Methyl-d3-2-propylmalonate CAS No. 1246815-67-7

Diethyl 2-Methyl-d3-2-propylmalonate

Cat. No. B562263
CAS RN: 1246815-67-7
M. Wt: 219.295
InChI Key: DTHLCPJSRSNVLX-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-Methyl-d3-2-propylmalonate is a biochemical used for proteomics research . It has a molecular formula of C11H17D3O4 and a molecular weight of 219.29 .


Molecular Structure Analysis

The molecular structure of Diethyl 2-Methyl-d3-2-propylmalonate consists of 11 carbon atoms, 17 hydrogen atoms, 3 deuterium atoms, and 4 oxygen atoms . The exact structure can be determined using spectroscopic methods such as NMR or mass spectrometry.


Physical And Chemical Properties Analysis

Diethyl 2-Methyl-d3-2-propylmalonate has a molecular weight of 219.29 . Additional physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Labelled Compounds : Diethyl 2-Methyl-d3-2-propylmalonate has been used in the synthesis of labelled compounds, particularly for obtaining highly pure methylmalonic and propionic acids labelled at the methyl groups. This synthesis involves a series of chemical reactions such as alkylation, deallylation, and hydrolysis, and is significant in the preparation of methyl-d3-malonic and propionic-3,3,3-d3 acids (Allevi, Longo, & Anastasia, 1999).

Chemical Reaction Studies

  • Investigating Chemical Reactions : The compound has been used to study various chemical reactions. For instance, a mechanistic study was conducted on the reaction between diphenylamine and diethyl 2-phenylmalonate. Computational methods such as the M06-2X-D3/6-31+G(d,p) method were applied to simulate solvent effects and understand the conversion of these compounds into different products (Zhou & Li, 2019).

Application in Battery Technology

  • Battery Technology : The compound has found application in the field of high voltage lithium-ion batteries. Derivatives of diethyl 2-propylmalonate have been used as additives in lithium-ion battery electrolytes to enhance performance and longevity. These additives have been shown to prevent the formation of thick solid electrolyte interphase films on electrodes and maintain the crystal structure of cathode materials at high voltages (Lyu et al., 2019).

Catalysis and Synthesis

  • Catalysis and Synthesis of Organic Compounds : It has been utilized in catalysis, particularly in Michael addition reactions. Its application in asymmetric Michael addition reactions to trans-chalcones has demonstrated significant impacts on yield and enantioselectivity, which is crucial for producing specific chiral compounds (Bakó et al., 2015).

Analytical Chemistry

  • Analytical Studies : In analytical chemistry, derivatives of diethyl 2-methylmalonate have been studied for their behavior during gas chromatographic analysis. Understanding their decomposition and the identification of volatile fragments contributes to the improvement of analytical methods (Binder & Groke, 1972).

Process Optimization in Chemistry

  • Process Optimization : The compound has been involved in process design studies, particularly in the conversion of batch-to-continuous processes. Its use in Claisen ester condensation reactions demonstrated significant reductions in energy consumption and process time, contributing to more sustainable and efficient chemical production methods (Zhao et al., 2020).

Future Directions

The future directions of research involving Diethyl 2-Methyl-d3-2-propylmalonate are not specified in the search results. Given its use in proteomics research , potential future directions could involve its use in studying protein function or structure, or in the development of new biochemical research methods.

properties

IUPAC Name

diethyl 2-propyl-2-(trideuteriomethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLCPJSRSNVLX-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-Methyl-d3-2-propylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.